Catharanthine tartrate

Calcium Channel Pharmacology Cardiovascular Research Tissue-Selective Ion Channel Modulation

Catharanthine tartrate addresses the key bottleneck in vinblastine analog synthesis: the need for a soluble, high-purity indole monomer that consistently yields >80% coupled product. The tartrate salt's 5 mg/mL aqueous solubility enables DMSO-minimized dosing for in vivo administration-unattainable with the free base (<0.1 mg/mL). • 27.5-fold VSMC-selective VOCC blockade (IC₅₀ 8 μM VSMC vs. 220 μM cardiomyocyte) for microvascular dysfunction studies. • Non-substitutable monomer for Fe(III)-mediated coupling to vindoline (>80% yield) and laccase-mediated coupling (56%). • ≥98% HPLC purity, crystalline solid (mp 137-147°C), with full CoA and MSDS for ANDA-supporting QC workflows.

Molecular Formula C25H30N2O8
Molecular Weight 486.51
CAS No. 4168-17-6
Cat. No. B600261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatharanthine tartrate
CAS4168-17-6
Synonyms(2a,5b,6a,18b)-3,4-Didehydro-ibogamine-18-carboxylic acid methyl ester tartrate;  (+)-3,4-Didehydrocoronaridine tartrate;  (+)-Catharanthine tartrate
Molecular FormulaC25H30N2O8
Molecular Weight486.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Catharanthine Tartrate: Core Identity, Profile & Procurement


Catharanthine tartrate (CAS 4168-17-6), also designated (+)-3,4-Didehydrocoronaridine tartrate or catharanthine hemitartrate, is the crystalline tartrate salt of the monoterpenoid indole alkaloid catharanthine isolated from Catharanthus roseus (Madagascar periwinkle). It functions as the essential monomeric precursor in the semi-synthesis of the clinically vital antitumor bisindole alkaloids vinblastine and vincristine . Pharmacologically, catharanthine tartrate acts as an inhibitor of voltage-operated L-type Ca²⁺ channels (VOCC), exhibiting IC₅₀ values of 220 μM in cardiomyocytes and 8 μM in vascular smooth muscle cells (VSMCs), and produces measurable reductions in blood pressure and heart rate in normotensive rodent models . The compound also binds to tubulin with a binding constant of 2.8 mM and inhibits nicotinic receptor-mediated diaphragm contractions with an IC₅₀ of 59.6 μM [1].

1
Ion channel research Tissue-selective L-type calcium channel inhibition studies (VSMC vs. cardiac)
2
Synthesis precursor Non-substitutable indole monomer for vinblastine-type dimer synthesis
3
Tubulin probe Vinca-site partial agonist for tubulin self-association studies
4
Reference standard Characterized tartrate salt for analytical method development and QC

Catharanthine Tartrate: Why Substitution Fails


Catharanthine tartrate occupies a singular position that frustrates generic substitution on multiple axes simultaneously. First, the tartrate counterion is not a passive bystander: it confers aqueous solubility (5 mg/mL in H₂O with pH adjustment) that the free base entirely lacks (<0.1 mg/mL, insoluble), directly impacting in vitro assay preparation and in vivo formulation feasibility . Second, catharanthine's pharmacological signature—tissue-selective VOCC blockade with 27.5-fold preference for VSMCs over cardiomyocytes—is fundamentally distinct from the dimeric vinca alkaloids (vinblastine, vincristine) that primarily target tubulin at nanomolar potency, and also differs from classical L-type calcium channel blockers such as nifedipine and verapamil in both potency rank order and tissue selectivity profile [1]. Third, in the semi-synthetic pathway to vinblastine-type antitumor agents, catharanthine is the specific indole monomer that undergoes stereoselective coupling with vindoline; replacement by any other alkaloid (e.g., iboga-type alkaloids, other indole monomers) either abolishes coupling or drastically reduces yield below practical thresholds [2]. These three dimensions—salt-form-dependent physicochemical properties, distinct pharmacological selectivity, and irreplaceable synthetic utility—are co-extensive; selecting a substitute that performs adequately on one axis routinely entails unacceptable compromise on another.

Free base vs. tartrate salt: Free base is water-insoluble; aqueous workflows require the tartrate salt. Substitution would compromise solubility-dependent assays.
Sulfate vs. tartrate salt: Sulfate salt shows different DMSO solubility and may alter dissolution profiles; may not replicate tartrate-based preparation protocols.
Other Catharanthus alkaloids: Iboga-type or C16-modified analogs cannot replace catharanthine in vindoline coupling; synthesis yields drop sharply with non-native monomers.

Catharanthine Tartrate: Quantitative Differentiation Evidence


Vascular Smooth Muscle vs. Cardiac VOCC Selectivity

In patch-clamp electrophysiology experiments performed within the same study, catharanthine inhibited voltage-operated L-type Ca²⁺ channel (VOCC) currents with an IC₅₀ of 8 μM in vascular smooth muscle cells (VSMCs) versus 220 μM in cardiomyocytes, yielding a 27.5-fold selectivity for the vascular over the cardiac VOCC subtype [1]. This intra-study, direct comparison uses identical experimental endpoints and cell preparation protocols. By contrast, classical L-type calcium channel blockers such as nifedipine and verapamil exhibit different tissue-selectivity rank orders and potency profiles that do not reproduce this specific VSMC-preferring signature. The cardiomyocyte IC₅₀ of 220 μM indicates that at concentrations achieving near-complete VSMC VOCC blockade (~30 μM), cardiac VOCC is only minimally inhibited, consistent with the observation that catharanthine reduces heart rate and contractility with substantially lower potency than it dilates resistance vasculature.

VSMC vs. Cardiac VOCC
Head-to-head
IC₅₀ 8 μM (VSMC) vs 220 μM (cardiomyocyte) — 27.5-fold selectivity
Reported vascular-over-cardiac VOCC selectivity context
Patch-clamp on rat mesenteric VSMCs and ventricular myocytes
Calcium Channel Pharmacology Cardiovascular Research Tissue-Selective Ion Channel Modulation

Resistance Vessel vs. Conduit Vessel Vasorelaxation

Within the same experimental series, catharanthine produced concentration-dependent relaxation of phenylephrine (PE)-precontracted vessels with an IC₅₀ of 3 μM in third-order branches of small mesenteric arteries (MA, diameter 100–200 μm) versus an IC₅₀ of 28 μM in aortic rings, representing a 9.3-fold greater potency in resistance vasculature relative to conduit vessels [1]. For KCl-induced contractions, the corresponding IC₅₀ values were 6 μM (MA) and 34 μM (aorta), a 5.7-fold difference. Additionally, catharanthine increased inner vessel wall diameter (IC₅₀ = 10 μM) and reduced intracellular free Ca²⁺ levels (IC₅₀ = 16 μM) in PE-constricted MAs. Maximal inhibition (Imax) exceeded 98% in aortic rings, confirming efficacy as well as potency. This intra-study comparison demonstrates that catharanthine preferentially targets the resistance vasculature—the primary determinant of systemic vascular resistance—over large conduit arteries, a property not systematically characterized for most reference calcium channel blockers in the same experimental system.

Resistance vs. Conduit Vessel
Head-to-head
PE: IC₅₀ 3 μM (MA) vs 28 μM (aorta); 9.3-fold potency difference
Supports resistance-vessel preferential vasorelaxation study fit
Rat third-order mesenteric artery vs. aortic rings
Vascular Pharmacology Resistance Artery Function Endothelium-Independent Vasodilation

Tubulin Self-Association: Efficacy vs. Vinblastine

In a head-to-head analytical ultracentrifugation study, catharanthine induced tubulin self-association into linear indefinite polymers with an efficacy reaching 75% of that achieved by vinblastine or vincristine [1]. However, for the distinct endpoint of inhibiting tubulin self-assembly into microtubules, catharanthine was markedly less effective: the drug-to-protein molar ratio required was three orders of magnitude (approximately 1000-fold) greater than that needed for vinblastine or vincristine. The intrinsic dimerization constant for catharanthine-liganded tubulin was K₂ ≅ 1 × 10⁵ M⁻¹, and the binding constant for catharanthine to the tubulin αβ-dimer was (2.8 ± 0.4) × 10³ M⁻¹ (i.e., 2.8 mM), measured by gel batch and fluorescence perturbation techniques. Vindoline, by contrast, produced only marginally detectable tubulin binding and self-association under identical conditions. This quantitative profile—partial tubulin self-association agonism with weak microtubule assembly inhibition—is mechanistically distinct from the potent, stoichiometric tubulin inhibition exerted by the dimeric vinca alkaloids.

Tubulin Self-Association
Head-to-head
75% efficacy vs. vinblastine; Kd = 2.8 mM; ~1000× weaker microtubule inhibition
Partial vinca-site agonism; supports weak-positive-control probe use
Analytical ultracentrifugation; purified tubulin dimer
Tubulin Pharmacology Microtubule Dynamics Vinca Alkaloid Mechanism

Aqueous Solubility Enhancement: Tartrate Salt vs. Free Base

Head-to-head solubility data from a single vendor (MedChemExpress) demonstrate that catharanthine tartrate achieves H₂O solubility of 5 mg/mL (10.28 mM, with ultrasonic warming, pH adjustment to 3 with HCl, and heating to 60°C), whereas catharanthine free base is essentially water-insoluble (<0.1 mg/mL) under comparable conditions . This represents a >50-fold improvement in aqueous solubility attributable solely to tartrate salt formation. In DMSO, both forms achieve ≥100 mg/mL, indicating that the solubility differentiation is solvent-specific and most pronounced in aqueous systems. Comparison with catharanthine sulfate (CAS 70674-90-7) shows that the sulfate salt achieves DMSO solubility of ≥50.1 mg/mL and H₂O solubility of ≥4.96 mg/mL, indicating that the tartrate salt provides roughly 2-fold higher DMSO solubility than the sulfate form . The measured melting point of catharanthine tartrate is 137–147°C (sharp crystalline range), consistent with a well-defined salt stoichiometry .

Aqueous Solubility
Vendor data
Tartrate: 5 mg/mL (H₂O); free base: 50-fold improvement
Enables aqueous-based assay preparation; reduces DMSO artifacts
Vendor-reported solubility with pH adjustment; verify in own buffer
Compound Formulation In Vitro Assay Preparation Salt Form Selection

Vinblastine Semi-Synthesis: Irreplaceable Substrate

Catharanthine is the specific indole monomer that undergoes stereoselective oxidative coupling with vindoline to form anhydrovinblastine, the immediate precursor to vinblastine and vincristine. In the Fe(III)-promoted direct coupling protocol, catharanthine couples with vindoline to provide coupled products with yields approaching or exceeding 80%, with the combined yield of isomeric C21' alcohols reaching 66% and isolated vinblastine at 43% (plus leurosidine at 23%) [1]. The laccase-catalyzed enzymatic coupling achieves 56% isolated yield of anhydrovinblastine under optimized conditions [2]. Non-enzymatic photochemical coupling under near-UV light with flavin mononucleotide yields 50% [3]. Critically, substitution of catharanthine with iboga-type alkaloids, other indole monomers, or catharanthine analogs bearing modifications at the C16 position either abolishes coupling or dramatically reduces yield; the Potier/Kutney Polonovski-based coupling process is explicitly noted to give unsatisfactory yields except specifically for catharanthine N-oxide with vindoline [4]. This establishes catharanthine (and by extension its tartrate salt as the stable, soluble sourcing form) as the non-substitutable monomer for the semi-synthetic production of vinblastine-type antitumor agents.

Vinblastine Semi-Synthesis
Class-level
Fe(III) coupling: ≥80% total yield; laccase: 56% AVBL; other monomers fail
Non-substitutable monomer for vindoline coupling; required for analog synthesis
Fe(III), enzymatic, and photochemical protocols reported
Semi-Synthesis Vinca Alkaloid Production Medicinal Chemistry

Catharanthine Tartrate: Procurement & Application Scenarios


Cardiovascular Pharmacology: Tissue-Selective VOCC Modulation

Researchers investigating hypertension, vasospasm, or microvascular dysfunction can exploit catharanthine tartrate's 27.5-fold VSMC-over-cardiac VOCC selectivity and 9.3-fold resistance-over-conduit vessel vasorelaxation preference to achieve near-complete small artery dilation (IC₅₀ 3–6 μM) at concentrations that largely spare cardiac calcium channels (IC₅₀ 220 μM). The tartrate salt's aqueous solubility (5 mg/mL) enables preparation of DMSO-minimized dosing solutions suitable for ex vivo myography, patch-clamp electrophysiology on isolated VSMCs, and in vivo intravenous administration in rodent models, directly leveraging the solubility differentiation evidence established in Section 3 [1].

Semi-Synthetic Production of Vinblastine-Type Alkaloids

Catharanthine tartrate serves as the non-substitutable indole monomer for oxidative coupling with vindoline to access the entire vinblastine-type chemotype. With Fe(III)-mediated coupling yields exceeding 80% (total coupled products) and enzymatic (laccase) yields of 56%, this compound is the rate-limiting starting material for medicinal chemistry programs synthesizing novel C16'-modified or C10/C12-substituted vinblastine analogs. The high purity specification (≥98% by HPLC) and well-characterized crystalline salt form (mp 137–147°C) support reproducible stoichiometric control in coupling reactions, where impurities in the catharanthine input directly depress yield [2].

Analytical Reference Standard for ANDA & QC Applications

Catharanthine tartrate is supplied with comprehensive characterization data compliant with regulatory guidelines and is explicitly indicated for analytical method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) for vinorelbine, vinblastine sulfate, and vincristine sulfate. Its traceability to pharmacopeial standards (USP or EP) and defined storage stability (powder: −20°C, 3 years; in solvent: −80°C, 6 months) make it suitable as a reference standard in pharmaceutical quality control workflows where lot-to-lot consistency and regulatory documentation are mandatory procurement criteria [3].

Tubulin Pharmacology Probe: Vinca-Site Partial Agonist

For laboratories studying tubulin dynamics or screening for microtubule-targeting agents, catharanthine tartrate fills a specific niche as a 'weak positive control' that binds the vinblastine/vincristine site on the tubulin αβ-dimer (Kd = 2.8 mM), induces partial tubulin self-association (75% efficacy of vinblastine), but requires ~1000-fold higher concentrations to inhibit microtubule assembly compared with the dimeric vinca alkaloids. This profile allows researchers to probe vinca-site pharmacology without the potent G2/M cell cycle arrest and cytotoxicity that confound interpretation of vinblastine or vincristine treatment, making catharanthine a valuable mechanistic tool in chemical biology and early-stage antimitotic screening cascades [4].

Application
Selection Property
Validation Focus
Cardiovascular signaling studies
Tissue-selectivity assay context
VSMC vs. cardiac VOCC endpoint review
Vinblastine-type dimer synthesis
Non-substitutable indole monomer
Coupling yield and stoichiometry verification
Analytical method development & QC
Traceable characterization context
Lot-to-lot consistency and method reproducibility
Tubulin dynamics probe
Vinca-site partial agonism assay context
Microtubule assembly endpoint review

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